molecular formula C19H17NO3 B2681295 4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 331949-98-5

4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B2681295
CAS No.: 331949-98-5
M. Wt: 307.349
InChI Key: TVUWMRNEJNELGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an ethoxymethylidene group, a 4-methylphenyl group, and a tetrahydroisoquinoline core

Preparation Methods

The synthesis of 4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves several steps. One common synthetic route includes the reaction of 4-methylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced. Common reagents include halogens, alkylating agents, and nucleophiles.

    Cyclization: Cyclization reactions can be induced under specific conditions to form polycyclic structures.

Scientific Research Applications

4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be compared with other isoquinoline derivatives, such as:

    4-Methylphenylisoquinoline: Similar in structure but lacks the ethoxymethylidene group, resulting in different chemical properties and biological activities.

    Ethoxymethylideneisoquinoline: Lacks the 4-methylphenyl group, leading to variations in reactivity and applications.

    Tetrahydroisoquinoline: The core structure without additional substituents, used as a basic building block in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-23-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUWMRNEJNELGL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.